2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated dibenzo-thiazine core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo-thiazine core. This core is then brominated to introduce the bromine atom at the 9th position. The final step involves the acylation of the brominated dibenzo-thiazine with N-(2,5-dimethylphenyl)acetamide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the bromine atom .
Scientific Research Applications
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H19BrN2O3S |
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Molecular Weight |
471.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(2,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C22H19BrN2O3S/c1-14-7-8-15(2)19(11-14)24-22(26)13-25-20-10-9-16(23)12-18(20)17-5-3-4-6-21(17)29(25,27)28/h3-12H,13H2,1-2H3,(H,24,26) |
InChI Key |
QCDCEAQTAVHSJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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